molecular formula C9H6F3N3O B6259562 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 580-50-7

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B6259562
CAS RN: 580-50-7
M. Wt: 229.2
InChI Key:
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Description

4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine (4-F6TPA) is an important organic compound that has been used for a variety of scientific research applications. It is a heterocyclic amine that has been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine has been used for a variety of scientific research applications, including the study of its biochemical and physiological effects. It has been studied for its potential to be used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine has also been used to study its potential as an inhibitor of the enzyme monoamine oxidase (MAO) and its ability to act as an antioxidant. Additionally, it has been studied for its potential to be used as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.

Mechanism of Action

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is believed to work by inhibiting the activity of AChE, MAO, and tyrosinase. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the regulation of memory, learning, and other cognitive processes. MAO is an enzyme involved in the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. Tyrosinase is an enzyme involved in the biosynthesis of melanin, which is a pigment that gives skin, hair, and eyes their color.
Biochemical and Physiological Effects
4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine has been studied for its potential to be used as an inhibitor of AChE, MAO, and tyrosinase. Inhibition of these enzymes could potentially lead to a variety of biochemical and physiological effects. For example, inhibition of AChE could lead to increased levels of acetylcholine, which could lead to improved memory, learning, and other cognitive processes. Inhibition of MAO could lead to increased levels of monoamine neurotransmitters, which could lead to improved mood, increased energy, and improved sleep. Inhibition of tyrosinase could lead to decreased levels of melanin, which could lead to lightening of the skin, hair, and eyes.

Advantages and Limitations for Lab Experiments

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and has a relatively long shelf life. One limitation is that it is not a very potent inhibitor of AChE, MAO, and tyrosinase, so it may not be suitable for use in high-throughput experiments. Additionally, it is toxic in high concentrations, so caution must be taken when handling it.

Future Directions

There are several potential future directions for 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine. One potential direction is to develop more potent inhibitors of AChE, MAO, and tyrosinase. Another potential direction is to develop more stable derivatives of 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine that have longer shelf lives. Additionally, 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine could be used in combination with other compounds to create more effective inhibitors of AChE, MAO, and tyrosinase. Finally, 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine could be used in combination with other compounds to create more effective treatments for diseases and disorders related to AChE, MAO, and tyrosinase.

Synthesis Methods

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine can be synthesized by reacting furan-2-carbaldehyde with thiourea in the presence of anhydrous aluminum chloride in refluxing acetonitrile. The reaction product is then purified by column chromatography and crystallized to obtain the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves the reaction of furan-2-carbaldehyde with ethyl cyanoacetate to form furan-2-ylidenemalononitrile. This intermediate is then reacted with trifluoromethylpyrimidine-2-amine to yield the final product.", "Starting Materials": [ "Furan-2-carbaldehyde", "Ethyl cyanoacetate", "Trifluoromethylpyrimidine-2-amine" ], "Reaction": [ "Step 1: Furan-2-carbaldehyde is reacted with ethyl cyanoacetate in the presence of a base such as potassium carbonate to form furan-2-ylidenemalononitrile.", "Step 2: Furan-2-ylidenemalononitrile is then reacted with trifluoromethylpyrimidine-2-amine in the presence of a catalyst such as triethylamine to yield the final product, 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine." ] }

CAS RN

580-50-7

Product Name

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Molecular Formula

C9H6F3N3O

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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